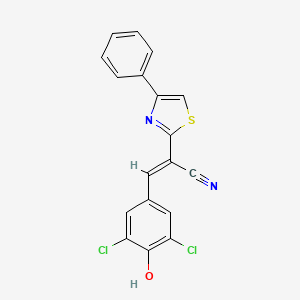![molecular formula C20H22Cl2O3 B6022800 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene](/img/structure/B6022800.png)
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene, also known as ADDB, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, this compound has been shown to inhibit the activity of the viral protease, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In viruses, this compound has been shown to inhibit viral replication, leading to a decrease in viral load. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene has several advantages for use in lab experiments, including its low toxicity and high potency. However, it also has some limitations, including its poor solubility in water and its tendency to degrade over time.
Orientations Futures
There are several future directions for the study of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene. One potential direction is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another potential direction is the development of new insecticides and fungicides based on this compound for use in agriculture. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in environmental science.
Méthodes De Synthèse
The synthesis of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene involves the reaction of 2,4-dichlorophenol with allyl bromide in the presence of potassium carbonate to produce 2-(4-allyl-2-methoxyphenoxy)phenol. This intermediate compound is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate to produce this compound.
Applications De Recherche Scientifique
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to have anticancer and antiviral properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, this compound has been studied for its potential use in the removal of pollutants from water and soil.
Propriétés
IUPAC Name |
1,3-dichloro-2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O3/c1-3-7-15-10-11-18(19(14-15)23-2)24-12-4-5-13-25-20-16(21)8-6-9-17(20)22/h3,6,8-11,14H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSYOPNZQGQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6022732.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)
![ethyl (4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6022760.png)
![(2-{[3-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6022762.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6022774.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)
![4-oxo-4-[(3,4,5-trimethoxyphenyl)amino]butanoic acid](/img/structure/B6022782.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6022794.png)